molecular formula C21H22BrN3O2 B5907608 (2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B5907608
M. Wt: 428.3 g/mol
InChI Key: JOJARZSEEFCPHJ-GZTJUZNOSA-N
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Description

The compound (2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide is a complex organic molecule featuring a pyrrole ring substituted with a bromophenyl group, a cyano group, and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The cyano group can be introduced via a nucleophilic substitution reaction, and the tetrahydrofuran-2-ylmethyl group can be added through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the cyano group to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the bromophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-diones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can provide insights into their mechanisms of action and potential therapeutic applications.

Medicine

The compound and its derivatives could be explored for their potential use as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers or other materials could enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

What sets (2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide apart from similar compounds is its unique combination of functional groups

Properties

IUPAC Name

(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2/c1-14-10-16(15(2)25(14)19-7-5-18(22)6-8-19)11-17(12-23)21(26)24-13-20-4-3-9-27-20/h5-8,10-11,20H,3-4,9,13H2,1-2H3,(H,24,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJARZSEEFCPHJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C(\C#N)/C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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